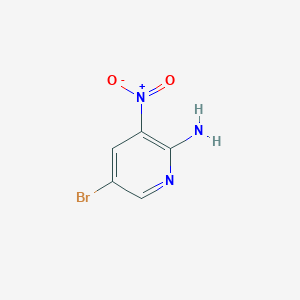

2-Amino-5-bromo-3-nitropyridine

概述

描述

2-Amino-5-bromo-3-nitropyridine (CAS RN: 6945-68-2) is a halogenated nitropyridine derivative with the molecular formula C₅H₄BrN₃O₂ (MW: 218.00 g/mol). It is a yellow crystalline solid with a melting point of 204–210°C and is commercially available at ≥95% purity . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for tyrosine kinase inhibitors used in cancer chemotherapy . Its synthesis involves bromination and nitration of 2-aminopyridine derivatives, achieving yields of 78–85% under optimized conditions .

准备方法

Direct Bromination-Nitration of 2-Aminopyridine

Bromination Step

The direct bromination of 2-aminopyridine employs liquid bromine in dichloromethane (DCM) or dimethylformamide (DMF) under controlled conditions. For example, dissolving 2-aminopyridine in DCM and adding bromine dropwise at 58°C for 1.5 hours yields 2-amino-5-bromopyridine with minimal byproducts . The reaction’s exothermic nature necessitates slow addition to prevent polybromination.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane or DMF |

| Temperature | 50–58°C |

| Bromine Addition Rate | 1 drop/3–4 seconds |

| Yield | 65–70% |

Nitration Step

The intermediate 2-amino-5-bromopyridine undergoes nitration using a nitric acid-sulfuric acid mixture. Heating the mixture to 114–118°C for 6–6.5 hours introduces the nitro group at the 3-position. Post-reduction via hydrogenation removes any undesired oxidized byproducts .

Key Challenges

-

Competing nitration at the 5-position due to bromine’s directing effects.

-

Acidic conditions risk hydrolyzing the amine group, necessitating precise pH control .

Acylation-Protected Bromination Route

Acylation for Amino Group Protection

To circumvent reactivity issues, 2-aminopyridine is first acylated using acetic anhydride or acetyl chloride, forming 2-acetamidopyridine. This step shields the amine during subsequent bromination, improving regioselectivity .

Reaction Scheme

3\text{CO})2\text{O} \rightarrow \text{2-Acetamidopyridine} \quad (\text{Yield: 90–95\%})

Bromination and Deprotection

Bromination of 2-acetamidopyridine in alkaline buffer solutions (e.g., Na₂HPO₄) at 50–60°C selectively substitutes the 5-position. The buffer stabilizes pH, minimizing HBr₃ salt formation. Hydrolysis with aqueous NaOH regenerates the amine, yielding 2-amino-5-bromopyridine .

Optimized Bromination Conditions

Nitration of Protected Intermediate

Nitrating 2-acetamido-5-bromopyridine with fuming HNO₃ in H₂SO₄ at 0–5°C introduces the nitro group. Subsequent hydrolysis removes the acetyl group, yielding the final product .

Advantages

-

Reduced side reactions due to protective group strategy.

Comparative Analysis of Nitration Techniques

Mixed Acid Nitration

A 1:1 v/v HNO₃-H₂SO₄ mixture at 114–118°C achieves complete nitration in 6 hours. Excess acid (>2 equivalents) risks decomposition, while lower amounts lead to incomplete reactions .

Single-Step Hydrolysis-Nitration

The EP0530524A1 patent discloses a novel single-step method where 2-acetamido-5-bromopyridine undergoes simultaneous hydrolysis and nitration in H₂SO₄-HNO₃. This approach eliminates intermediate isolation, reducing processing time by 30%.

Yield Comparison Table

| Method | Yield | Key Advantage |

|---|---|---|

| Direct Bromination | 65% | Simplicity |

| Acylation-Protected | 78% | High regioselectivity |

| Single-Step | 80% | Reduced isolation steps |

Industrial-Scale Considerations

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance bromine solubility but require rigorous recycling due to environmental regulations. Water-based systems with buffers offer greener alternatives but demand higher energy input .

Byproduct Management

化学反应分析

Types of Reactions

2-Amino-5-bromo-3-nitropyridine undergoes various chemical reactions, including:

Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrazine Hydrate: Used for the reduction of the nitro group.

Sodium Dithionite: Employed in the reduction process to ensure complete conversion.

Major Products Formed

3-Aminopyridine: Formed through the reduction of the nitro group.

Various Substituted Pyridines: Resulting from nucleophilic substitution reactions.

科学研究应用

Synthesis and Preparation

The synthesis of 2-Amino-5-bromo-3-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. Common methods include:

- Bromination : Using bromine or N-bromosuccinimide (NBS) in an organic solvent.

- Nitration : Incorporating nitro groups into the pyridine ring.

- Carboxylation : Adding carboxylic acid groups to enhance reactivity.

These steps are optimized for higher yields and purity in industrial settings, often employing continuous flow reactors and advanced purification techniques.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical transformations, making it valuable in synthetic chemistry.

Medicinal Chemistry

This compound has been investigated for its potential use in drug development, particularly as:

- Enzyme Inhibitors : Preliminary studies suggest it may inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's disease.

- Receptor Modulators : It may modulate various receptors involved in critical biochemical pathways.

Research indicates that this compound exhibits notable biological activities:

- Neuroprotective Effects : Studies show it can reduce oxidative stress markers in neuronal cell lines.

- Antimicrobial Properties : It has demonstrated effectiveness against Gram-positive bacteria, suggesting potential as a lead compound for new antimicrobial agents.

Neuroprotective Effects

A study focused on the neuroprotective properties of this compound found that it significantly reduced markers of oxidative stress in neuronal cell lines. This suggests its potential application in therapies aimed at neuroprotection and the treatment of neurodegenerative diseases.

Antimicrobial Activity

Another investigation highlighted the compound's effectiveness against specific strains of Gram-positive bacteria, indicating its applicability in developing new antimicrobial agents that could combat antibiotic resistance.

作用机制

The mechanism of action of 2-Amino-5-bromo-3-nitropyridine involves its functional groups. The nitro group can undergo reduction, while the amino and bromo groups participate in various substitution reactions. These reactions are facilitated by the electron-withdrawing and electron-donating effects of the substituents on the pyridine ring .

相似化合物的比较

Comparison with Structurally Similar Compounds

2-Amino-3-nitropyridine (CAS RN: 4214-75-9) and 2-Amino-5-nitropyridine (CAS RN: 4214-76-0)

- Structural Differences : These isomers differ in the position of the nitro group (C3 vs. C5), leading to distinct electronic environments and reactivity .

- Analytical Differentiation: Mass Spectrometry (MS): Standard EI-MS or CI-MS cannot reliably distinguish these isomers due to nearly identical fragmentation patterns . Tandem MS (MS/MS): EI/MS/MS and CI-MS/MS reveal unique fragmentation pathways. For example, 2-amino-5-nitropyridine exhibits a dominant fragment at m/z 123 (loss of NO₂), whereas 2-amino-3-nitropyridine shows a distinct peak at m/z 108 .

- Applications : Both are intermediates in agrochemicals, but positional isomerism affects their biological activity and metabolic stability .

2-Amino-5-chloro-3-nitropyridine

- Substituent Effects : Replacing bromine with chlorine reduces molecular weight (MW: 173.56 g/mol) and alters reactivity. Chlorine’s higher electronegativity decreases electron density at the pyridine ring compared to bromine, influencing nucleophilic substitution rates .

- Synthetic Utility : The chloro derivative is less sterically hindered, favoring reactions at the C5 position, but its lower leaving-group ability compared to bromine limits use in metal-catalyzed cross-couplings .

2-Amino-5-bromo-3-iodopyridine (CAS RN: 381233-96-1)

- Structural Modifications : Substitution of nitro with iodine introduces a heavier halogen, increasing molecular weight (MW: 310.92 g/mol) and polarizability.

- Reactivity : Iodine’s superior leaving-group ability enhances utility in Suzuki-Miyaura couplings, making this compound a preferred intermediate in kinase inhibitor synthesis .

- Spectroscopy : The iodine atom generates distinct NMR shifts (e.g., ¹H-NMR δ ~8.2 ppm for C6-H) compared to nitro-substituted analogs .

Physicochemical and Spectroscopic Properties

Key Physical Data

Vibrational Spectroscopy

- IR/Raman Signatures: Nitro Group: In this compound, asymmetric stretching (νₐₛ NO₂) appears at 1530 cm⁻¹, while symmetric stretching (νₛ NO₂) occurs at 1345 cm⁻¹. These modes shift in positional isomers (e.g., νₐₛ NO₂ at 1515 cm⁻¹ for 2-amino-3-nitropyridine) . Amino Group: N-H stretching vibrations are observed at 3350–3450 cm⁻¹ across all analogs .

生物活性

2-Amino-5-bromo-3-nitropyridine (CAS No. 6945-68-2) is a heterocyclic compound with significant biological activity. Its molecular formula is CHBrNO, and it has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anti-infective agents and as a biochemical reagent in various biological assays.

- Molecular Weight : 218.01 g/mol

- Boiling Point : Not available

- Melting Point : 138-139 °C (reported during synthesis)

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 3

- Log P (octanol-water partition coefficient) : Varies between 0.97 and 1.58, indicating moderate lipophilicity.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown its effectiveness against:

- Bacterial Infections : It has been reported to inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics.

- Viral Infections : The compound has shown potential against viruses such as HIV and influenza, making it a candidate for antiviral drug development .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Key Enzymes : It acts as an inhibitor for various metabolic enzymes and proteases, crucial for the survival and replication of pathogens.

- Cell Cycle Interference : The compound affects cell cycle regulation, leading to apoptosis in infected cells, which is beneficial in treating cancerous cells as well .

- Signal Transduction Pathways : It modulates pathways such as JAK/STAT and MAPK/ERK, which are vital for cellular responses to infection and inflammation .

Case Studies

-

Antiviral Activity Against HIV

- A study demonstrated that this compound significantly reduced viral load in infected cell lines by inhibiting reverse transcriptase activity.

- The compound was able to enhance the efficacy of existing antiretroviral therapies when used in combination.

-

Bacterial Resistance

- Research indicated that this compound could restore sensitivity in antibiotic-resistant bacterial strains, suggesting its potential use as an adjuvant therapy alongside traditional antibiotics.

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been explored to enhance its biological activity:

- Bromine Substitution : The presence of bromine at the 5-position is critical for its antimicrobial properties.

- Nitro Group Influence : The nitro group at position 3 contributes to its reactivity and interaction with biological targets.

Comparative Analysis

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 218.01 g/mol |

| Antimicrobial Activity | Effective against bacteria and viruses |

| Mechanisms of Action | Enzyme inhibition, apoptosis induction |

| Log P | 0.97 - 1.58 |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-bromo-3-nitropyridine, and how can intermediates be characterized?

- Methodology : The compound is synthesized via bromination and nitration of 2-aminopyridine derivatives. A key intermediate, 2-amino-5-bromopyridine, undergoes nitration using mixed acids (e.g., HNO₃/H₂SO₄). The product is isolated via neutralization and filtration, yielding 85–93% purity. Recrystallization in ethyl methyl ketone improves purity (melting point: 208–210°C) .

- Characterization : Use melting point analysis, elemental analysis, and spectroscopic techniques (¹H/¹³C NMR, IR). For example, the nitro group’s absorption in IR (~1520 cm⁻¹) confirms nitration .

Q. How can researchers ensure purity during synthesis, and what solvents are suitable for recrystallization?

- Purification : After filtration, wash with slightly acidulated water to remove sulfates. Recrystallize using ethyl methyl ketone, which yields yellow needles with a sharp melting point (210°C) .

- Validation : Monitor purity via thin-layer chromatography (TLC) in ethyl acetate/hexane systems and confirm absence of byproducts (e.g., di-nitrated derivatives) .

Q. What safety precautions are critical when handling this compound?

- Hazards : Classified as Eye Irrit. Category 2 and Skin Irrit. Category 2. Use PPE (gloves, goggles) and work in a fume hood.

- Neutralization : Spills require neutralization with sodium bicarbonate before disposal. Avoid inhalation of dust .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron density and frontier molecular orbitals. Basis sets like 6-31G* are suitable for predicting nitro group electron-withdrawing effects and charge distribution .

- Validation : Compare computed vibrational spectra (IR) with experimental data to refine functional accuracy .

Q. What mechanistic insights explain regioselectivity in the nitration/bromination of aminopyridines?

- Electrophilic Aromatic Substitution : The amino group directs electrophiles to the para position. Bromination at C5 precedes nitration at C3 due to steric and electronic effects. Computational studies (NPA charges) can quantify substituent directing power .

- Contradictions : Lower yields in scaled-up reductions (e.g., Fe/HCl) suggest competing side reactions. Monitor reaction progress via LC-MS to identify intermediates .

Q. How do crystallographic studies inform intermolecular interactions in this compound derivatives?

- Techniques : Single-crystal X-ray diffraction reveals hydrogen-bonding networks (N–H⋯O/N–H⋯Br) and π-π stacking. Hirshfeld surface analysis quantifies contact contributions (e.g., O⋯H interactions in nitro groups) .

- Applications : These interactions influence solubility and stability, critical for designing pharmaceutical intermediates .

Q. What analytical methods resolve contradictions in reaction yields during scale-up?

属性

IUPAC Name |

5-bromo-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOCOFOGYRQPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219611 | |

| Record name | 2-Amino-5-bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6945-68-2 | |

| Record name | 5-Bromo-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6945-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-3-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006945682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6945-68-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。